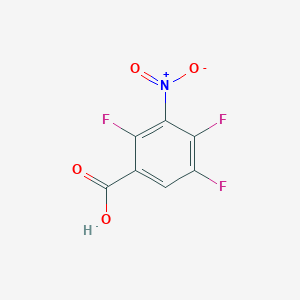

2,4,5-三氟-3-硝基苯甲酸

描述

Synthesis Analysis

The synthesis of 2,4,5-trifluoro-3-nitrobenzoic acid involves innovative methodologies that emphasize efficiency and yield. Deng et al. (2015) detailed a facile continuous microflow process for its synthesis via the generation of an unstable aryl-Grignard reagent followed by reaction with gaseous CO2, showcasing a high yield and purity of the final product (Deng et al., 2015).

Molecular Structure Analysis

Research on related compounds provides insight into the molecular structure intricacies that likely mirror those of 2,4,5-trifluoro-3-nitrobenzoic acid. For instance, the crystal structures and physico-chemical properties of metal complexes with similar nitrobenzoic acids have been studied, revealing unique bonding features and physical properties that contribute to their reactivity and interactions (J. D'angelo et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 2,4,5-trifluoro-3-nitrobenzoic acid and its derivatives highlight the compound's versatility as a building block in organic synthesis. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, serves as a multireactive building block in the synthesis of various heterocyclic scaffolds, indicating the potential reactivity of 2,4,5-trifluoro-3-nitrobenzoic acid in forming nitrogenous cycles (Soňa Křupková et al., 2013).

Physical Properties Analysis

The synthesis and characterization of related nitro compounds provide valuable insights into the physical properties of 2,4,5-trifluoro-3-nitrobenzoic acid. For instance, the study of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, a high nitrogen energetic compound, through various spectroscopic and X-ray diffraction methods, offers a glimpse into the analytical techniques applicable for analyzing the physical properties of nitrobenzoic acids (Yuchuan Li et al., 2012).

Chemical Properties Analysis

The chemical properties of 2,4,5-trifluoro-3-nitrobenzoic acid can be inferred from studies on similar compounds. The reactivity of nitrobenzoic acids with thiol groups, leading to the formation of S-cyano derivatives or mixed disulphide derivatives, exemplifies the diverse chemical behavior and potential applications of these compounds in synthetic chemistry (N. C. Price, 1976).

科学研究应用

降解过程和环境影响

研究已经突出了相关化学物质的降解过程,揭示了2,4,5-三氟-3-硝基苯甲酸的环境命运和转化过程。例如,对含有类似三氟甲基和硝基结构的尼替酮的研究已经阐明了其在不同条件下的稳定性和降解产物。这些知识对于理解三氟甲基-硝基化合物,包括2,4,5-三氟-3-硝基苯甲酸在医疗治疗中的应用以及其在环境中的释放的环境持久性和潜在影响至关重要(Barchańska等,2019)。

用于传感应用的发光胶束

包含硝基芳基基团的发光胶束的创新应用显示出在检测硝基芳香族和硝胺炸药方面的潜力。这些纳米结构材料利用了硝基基团的化学敏感性,包括类似于2,4,5-三氟-3-硝基苯甲酸结构的基团,用于检测危险材料。这种方法对法医应用和爆炸物检测具有潜在影响,突显了三氟甲基-硝基化合物的重要研究应用(Paria et al., 2022)。

相关化合物的环境命运

例如在五大湖地区用于控制海鳗种群的TFM等相关化合物的环境命运和效应提供了有关三氟甲基-硝基化学品在水生系统中行为的见解。虽然TFM表现出短暂效应和最小的长期风险,但对这类化合物的研究有助于理解类似化学品,包括2,4,5-三氟-3-硝基苯甲酸在降解、生物富集以及对野生动植物和生态系统潜在影响方面的环境行为(Hubert, 2003)。

废水管理和处理

在废水管理中探讨了游离亚硝酸(FNA)的抑制和杀菌作用对微生物的影响。这项研究与2,4,5-三氟-3-硝基苯甲酸等化合物可能在废水系统中发生类似相互作用相关。了解这类化合物对微生物群落的影响可以为制定减轻其影响的处理策略提供信息,确保含有三氟甲基-硝基化合物的废水的安全有效管理(Duan et al., 2019)。

安全和危害

未来方向

While specific future directions for 2,4,5-Trifluoro-3-nitrobenzoic acid are not detailed in the search results, it’s worth noting that this compound is an important intermediate in the synthesis of pharmaceutical agents . Therefore, its future directions may involve further exploration of its potential applications in medicinal chemistry.

属性

IUPAC Name |

2,4,5-trifluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NO4/c8-3-1-2(7(12)13)4(9)6(5(3)10)11(14)15/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJAWLRXFKLNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626882 | |

| Record name | 2,4,5-Trifluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trifluoro-3-nitrobenzoic acid | |

CAS RN |

115549-15-0 | |

| Record name | 2,4,5-Trifluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B56075.png)

![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)